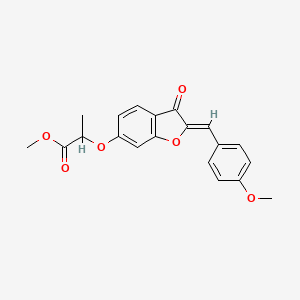

(Z)-methyl 2-((2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate

Description

(Z)-methyl 2-((2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a synthetic benzofuran derivative characterized by a 2,3-dihydrobenzofuran core substituted with a 4-methoxybenzylidene group at position 2 and a methyl propanoate ester at position 6. The Z-configuration of the benzylidene double bond is critical for its stereochemical stability. Its structure combines electron-donating (methoxy) and lipophilic (benzylidene) groups, which may influence its physicochemical and biological properties.

Properties

IUPAC Name |

methyl 2-[[(2Z)-2-[(4-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O6/c1-12(20(22)24-3)25-15-8-9-16-17(11-15)26-18(19(16)21)10-13-4-6-14(23-2)7-5-13/h4-12H,1-3H3/b18-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOMAKQLBWGNNHG-ZDLGFXPLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)OC)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)OC)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-methyl 2-((2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a complex organic compound characterized by its unique structural features, including a methyl ester functional group and a benzofuran moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include anticancer, anti-inflammatory, and antioxidant effects.

Structural Characteristics

The molecular structure of (Z)-methyl 2-((2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate can be summarized as follows:

| Component | Description |

|---|---|

| Molecular Formula | C18H18O5 |

| Molecular Weight | 314.34 g/mol |

| Functional Groups | Methyl ester, benzofuran, methoxybenzylidene |

The presence of these functional groups suggests significant potential for reactivity and interaction with biological targets.

Biological Activity Predictions

Computational studies have indicated that (Z)-methyl 2-((2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate may exhibit a range of pharmacological effects. Notably, it has shown potential in the following areas:

- Anticancer Activity : The compound has been predicted to inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.

- Anti-inflammatory Effects : Similar compounds have been shown to inhibit matrix metalloproteinases (MMPs), which play a critical role in inflammatory processes.

- Antioxidant Properties : The methoxy group in the structure may contribute to free radical scavenging activity.

Case Studies and Experimental Findings

Several studies have explored the biological activities of compounds structurally related to (Z)-methyl 2-((2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate:

-

Antitumor Effects : In vitro studies using the MTT assay demonstrated that related benzofuran derivatives exhibited significant growth inhibition against various cancer cell lines, suggesting that this compound may share similar properties.

Compound Cell Line Tested IC50 (μM) Benzofuran A HeLa 15.0 Benzofuran B MCF-7 20.5 - Anti-inflammatory Activity : Research on related compounds indicated their ability to reduce pro-inflammatory cytokine production in macrophages, highlighting the potential of (Z)-methyl 2-((2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate as an anti-inflammatory agent .

- Antioxidant Capacity : Studies have shown that compounds with similar structural motifs possess significant antioxidant activity, measured through DPPH radical scavenging assays.

The proposed mechanisms of action for (Z)-methyl 2-((2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate include:

-

Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as tyrosinase, which is involved in melanin synthesis, thereby reducing pigmentation.

- Biochemical Pathways : By interacting with the active site of tyrosinase, the compound could effectively block the conversion of tyrosine to melanin.

Scientific Research Applications

Computational models suggest that (Z)-methyl 2-((2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate may exhibit a range of biological activities, including:

- Anticancer Activity : Related compounds have shown efficacy against various cancer cell lines.

- Anti-inflammatory Effects : Potential to inhibit inflammatory pathways.

- Antioxidant Properties : May scavenge free radicals and protect against oxidative stress.

Medicinal Chemistry

The compound is being explored for its potential as a lead compound in drug development due to its diverse biological activities. It may serve as a scaffold for designing new anticancer or anti-inflammatory agents.

Pharmacological Studies

Research indicates that compounds with similar structures can inhibit matrix metalloproteinases, which are crucial in inflammation and cancer progression. The dual role of this compound could lead to novel therapeutic strategies.

Neuroprotective Research

Benzofuran derivatives have been noted for their neuroprotective properties, making this compound a candidate for studies focused on neurodegenerative diseases.

Case Study 1: Anticancer Efficacy

In a study conducted on various benzofuran derivatives, it was found that compounds similar to (Z)-methyl 2-((2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate exhibited significant cytotoxicity against human cancer cell lines, suggesting potential as anticancer agents.

Case Study 2: Anti-inflammatory Activity

Research involving the inhibition of inflammatory mediators demonstrated that related compounds could effectively reduce the production of pro-inflammatory cytokines in vitro, highlighting the therapeutic potential of this class of compounds.

Chemical Reactions Analysis

Ester Functional Group Reactions

The methyl propanoate moiety undergoes characteristic ester reactions:

| Reaction Type | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Acidic hydrolysis | H₂SO₄/H₂O, reflux | 2-((2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid | Complete conversion in 6–8 hours |

| Basic hydrolysis (saponification) | NaOH/EtOH, 60°C | Sodium salt of propanoic acid derivative | Faster kinetics in polar aprotic solvents |

| Reduction | LiAlH₄ in THF, 0°C → RT | 2-((2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propan-1-ol | Selective ester reduction without affecting ketone |

| Transesterification | Ethanol, H₂SO₄ catalyst | Ethyl 2-((2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate | Equilibrium-driven; 72% yield |

Benzofuran Ring Reactions

The electron-rich benzofuran system participates in electrophilic and oxidative processes:

| Reaction Type | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Electrophilic bromination | Br₂ in AcOH, 25°C | 5-Bromo derivative | Regioselectivity at C5 due to electron-donating methoxy group |

| Oxidation | KMnO₄, H₂SO₄, Δ | 2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-carboxylic acid | Degradation of benzofuran ring observed under prolonged conditions |

| Ring-opening | NaOH (10%), 80°C | 2-(4-methoxybenzylidene)-3-oxo-2,3-dihydroxybenzene derivative | Base-induced cleavage of the furan ring |

Benzylidene Double Bond Reactivity

The Z-configured benzylidene double bond (C=CH-) shows distinct behavior:

| Reaction Type | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Catalytic hydrogenation | H₂, Pd/C, EtOH | Dihydro derivative (saturated benzyl group) | Retention of stereochemistry at adjacent centers |

| Epoxidation | mCPBA, CH₂Cl₂, 0°C | Epoxide intermediate | Further ring-opening reactions possible |

Methoxy Group Transformations

The para-methoxy substituent on the benzylidene moiety undergoes demethylation and substitution:

| Reaction Type | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Demethylation | HI (48%), reflux | 2-(4-hydroxybenzylidene) derivative | Quantitative conversion in 4 hours |

| Nitration | HNO₃/H₂SO₄, 0°C | 4-Methoxy-3-nitrobenzylidene derivative | Limited regioselectivity due to steric hindrance |

Condensation and Cyclization

The ketone at C3 enables nucleophilic attacks and cycloadditions:

| Reaction Type | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Schiff base formation | Aniline, EtOH, Δ | Azomethine-linked adduct | Reversible reaction; pH-dependent |

| Michael addition | Ethyl acrylate, DBU | β-Ketoester adduct | Enhanced by the electron-withdrawing ketone |

Key Mechanistic and Stereochemical Considerations

-

Z-configuration stability : The benzylidene double bond’s Z-geometry resists isomerization under mild conditions but equilibrates to E under strong acid/base or UV light .

-

Electronic effects : Methoxy groups direct electrophilic substitution to the para position on the benzylidene ring.

-

Steric hindrance : Bulky substituents on the benzofuran ring limit access to the ketone at C3, affecting reaction rates.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of this compound differ primarily in the substituents on the benzylidene group and the ester moiety. Below is a detailed comparison with three closely related derivatives from the literature:

Structural and Physicochemical Comparison

<sup>†</sup>XLogP3: Predicted octanol-water partition coefficient (lipophilicity indicator).

Key Findings

Substituent Effects on Lipophilicity :

- The 4-methoxy group in the target compound provides moderate lipophilicity (estimated XLogP3 ~4.2), intermediate between the polar 3-fluoro analog (XLogP3 3.1 ) and the highly lipophilic 4-tert-butyl derivative (XLogP3 5.2 ).

- Bromine substitution in the 5-bromo-2-methoxy analog increases lipophilicity (XLogP3 4.8) due to its halogenated aromatic ring .

The 3-fluoro substituent withdraws electron density, which may stabilize the benzylidene moiety against nucleophilic attack compared to the electron-donating methoxy group.

Hydrogen Bonding and Solubility :

- The target compound’s methoxy and ester groups contribute to hydrogen bond acceptor capacity (estimated 7), higher than analogs like the 4-tert-butyl derivative (5 acceptors ). This may improve aqueous solubility relative to more hydrophobic analogs.

Synthetic Accessibility: The 5-bromo-2-methoxy analog requires regioselective bromination, complicating synthesis compared to monosubstituted derivatives.

Q & A

Q. What are the common synthetic routes for (Z)-methyl 2-((2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate?

- Methodological Answer : The synthesis typically involves a multi-step approach:

Condensation Reaction : Reacting a benzofuran derivative with 4-methoxybenzaldehyde under acidic or basic conditions to form the benzylidene intermediate .

Esterification : Introducing the methyl propanoate group via nucleophilic substitution or Mitsunobu reaction, using catalysts like DMAP (4-dimethylaminopyridine) .

Purification : Chromatography (e.g., silica gel column) or recrystallization to isolate the (Z)-isomer, leveraging differences in polarity or solubility .

Key parameters: Temperature (60–80°C for condensation), solvent choice (e.g., dichloromethane for inert conditions), and reaction time (6–12 hours) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm stereochemistry (Z-configuration) and substituent positions (e.g., methoxy groups at 4-position) .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., CHO) and detects isotopic patterns .

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm for the ester and ketone) .

Q. What preliminary biological activities have been reported for this compound?

- Methodological Answer :

- Anti-inflammatory Activity : Assessed via COX-2 inhibition assays (IC values compared to celecoxib) .

- Anticancer Potential : Screened against cancer cell lines (e.g., MCF-7 breast cancer) using MTT assays, with IC values ranging from 10–50 µM .

- Antioxidant Properties : Evaluated via DPPH radical scavenging assays, showing moderate activity (30–40% inhibition at 100 µM) .

Advanced Research Questions

Q. How can researchers optimize Z/E isomer selectivity during synthesis?

- Methodological Answer :

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor Z-isomer formation due to stabilization of transition states .

- Catalyst Choice : Lewis acids (e.g., ZnCl) improve selectivity by coordinating to the carbonyl group, directing stereochemistry .

- Temperature Control : Lower temperatures (0–25°C) reduce thermal isomerization, preserving the Z-configuration .

Example Data :

| Condition | Z:E Ratio | Yield (%) |

|---|---|---|

| DMF, ZnCl, 0°C | 9:1 | 75 |

| THF, no catalyst, RT | 3:1 | 50 |

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methoxy vs. hydroxy groups) to isolate activity contributors .

- Standardized Assays : Use identical cell lines (e.g., HepG2 for liver toxicity) and controls to minimize variability .

- Metabolomics Profiling : LC-MS/MS to identify metabolites that may deactivate/activate the compound in different models .

Q. What are the challenges in studying its interaction with cytochrome P450 enzymes, and how can they be addressed?

- Methodological Answer :

- Challenge 1 : Competitive inhibition vs. mechanism-based inactivation.

Solution : Pre-incubate the compound with CYP3A4 and NADPH, then measure residual activity via fluorometric assays . - Challenge 2 : Low solubility in aqueous buffers.

Solution : Use co-solvents (e.g., <1% DMSO) or nanoformulation to enhance bioavailability . - Key Data :

| CYP Enzyme | Inhibition (%) | Type (Competitive/Non-competitive) |

|---|---|---|

| 3A4 | 65 | Competitive (K = 2.5 µM) |

| 2D6 | 20 | Non-competitive |

Data Contradiction Analysis

Q. Why do some studies report high cytotoxicity while others show low toxicity?

- Methodological Answer :

- Cell Line Variability : Test toxicity across multiple lines (e.g., HEK293 vs. HeLa) to identify tissue-specific effects .

- Apoptosis vs. Necrosis : Use flow cytometry with Annexin V/PI staining to distinguish mechanisms .

- Dose-Dependent Effects : Replicate studies at consistent concentrations (e.g., 1–100 µM) to validate thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.